2-Amino-4-chloro-5-fluorophenol

Description

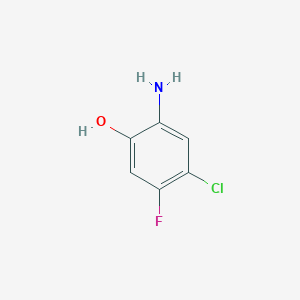

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chloro-5-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOZTRYVCFNPGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-chloro-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and comprehensive characterization of the target compound, 2-Amino-4-chloro-5-fluorophenol. Due to the limited availability of direct synthetic procedures in published literature for this specific isomer, this guide outlines a reliable method based on the reduction of a commercially available precursor, 2-chloro-4-fluoro-5-nitrophenol.

Synthesis of this compound

The proposed synthesis involves the selective reduction of the nitro group of 2-chloro-4-fluoro-5-nitrophenol to an amine. Several methods are effective for this transformation, including catalytic hydrogenation and chemical reduction using reagents like tin(II) chloride or sodium dithionite. Catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier product isolation.

1.1. Proposed Synthetic Pathway: Reduction of 2-chloro-4-fluoro-5-nitrophenol

The synthesis commences with the precursor 2-chloro-4-fluoro-5-nitrophenol, which is then subjected to a reduction reaction to yield the final product, this compound.

Caption: Proposed synthesis of this compound.

1.2. Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 2-chloro-4-fluoro-5-nitrophenol using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Materials:

-

2-chloro-4-fluoro-5-nitrophenol

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

Procedure:

-

In a hydrogenation vessel, dissolve 2-chloro-4-fluoro-5-nitrophenol in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge with an inert gas (nitrogen or argon) to remove any oxygen.

-

Introduce hydrogen gas into the vessel, typically at a pressure of 1-3 atm.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of the solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Characterization

A thorough characterization of both the starting material and the final product is crucial for confirming the identity and purity of the synthesized compound.

2.1. Characterization Workflow

The following diagram illustrates the general workflow for the characterization of the synthesized this compound.

Caption: General workflow for product characterization.

2.2. Data for Starting Material: 2-chloro-4-fluoro-5-nitrophenol

| Property | Data |

| Molecular Formula | C₆H₃ClFNO₃ |

| Molecular Weight | 191.54 g/mol |

| Appearance | Yellow solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.18 (s, 1H), 8.10 (d, J=10.4 Hz, 1H), 7.62 (d, J=7.2 Hz, 1H)[1] |

| Mass Spectrum (ESI) | m/z: 192.1 ([M+H]⁺)[1] |

2.3. Predicted Characterization Data for this compound

The following data is predicted based on the structure and spectroscopic data of analogous compounds.

| Property | Predicted Data |

| Molecular Formula | C₆H₅ClFNO |

| Molecular Weight | 161.56 g/mol |

| Appearance | Off-white to light brown solid |

| ¹H NMR | Expected signals for two aromatic protons, an amino group, and a hydroxyl group. The chemical shifts and coupling constants will be influenced by the electronic effects of the substituents. The aromatic protons are expected in the range of δ 6.5-7.5 ppm. |

| ¹³C NMR | Six distinct signals for the aromatic carbons are expected. The chemical shifts will be influenced by the attached functional groups. Carbons attached to electronegative atoms (O, N, Cl, F) will appear at lower field. |

| FTIR (cm⁻¹) | Broad O-H stretch (~3200-3600), N-H stretches (two bands, ~3300-3500), C=C aromatic stretches (~1450-1600), C-N stretch (~1250-1350), C-O stretch (~1200-1300), C-Cl stretch (~700-800), and C-F stretch (~1000-1100). |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 161, with an isotope peak (M+2) at m/z 163 (approximately one-third the intensity of M⁺) due to the presence of chlorine. Fragmentation patterns would involve loss of small molecules like CO and HCN. |

Disclaimer: The predicted characterization data is for estimation purposes and should be confirmed by experimental analysis of the synthesized compound.

References

physicochemical properties of 2-Amino-4-chloro-5-fluorophenol

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-chloro-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 303181-72-8) is a halogenated aromatic amine and phenol derivative.[1] Its structural complexity, featuring amino, chloro, fluoro, and hydroxyl functional groups, makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds and other specialized chemicals. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and logical workflows relevant to its synthesis and characterization.

Core Physicochemical Properties

The properties of this compound are summarized below. Data for this specific molecule is limited; where direct experimental values are unavailable, data for structurally similar compounds or predicted values are provided for reference.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 303181-72-8 | [2][1] |

| Molecular Formula | C₆H₅ClFNO | [2][1] |

| Molecular Weight | 161.56 g/mol | [2][1] |

| Physical Form | Brown Solid | [2] |

| Melting Point | Data not available. (For reference, 2-Amino-4-chlorophenol: 140°C[3]; 2-Amino-5-fluorophenol: 135-140°C[4]) | |

| Boiling Point | Data not available. | |

| Storage Temperature | 0-8°C, Sealed in dry conditions | [2][1] |

Solubility and Partitioning

| Property | Value | Source / Note |

| Water Solubility | Data not available. Phenols are generally slightly to moderately soluble in water due to hydrogen bonding.[3][5][6][7] | |

| Organic Solvent Solubility | Data not available. The related isomer 5-Amino-2-chloro-4-fluorophenol is slightly soluble in Chloroform and Methanol.[8] | |

| LogP (Octanol/Water) | 1.7669 (Predicted) | [1] |

Chemical and Spectroscopic Data

| Property | Value | Source / Note |

| pKa | Data not available. (For reference, the predicted pKa of isomer 5-Amino-2-chloro-4-fluorophenol is 8.57 ± 0.23) | [8] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| ¹H NMR, ¹³C NMR, IR, Mass Spectra | Experimental data not found in the searched literature. |

Experimental Protocols

Synthesis Protocol (General Approach)

The synthesis of substituted aminophenols often involves the reduction of a corresponding nitrophenol. A plausible route for this compound would start from 2-nitro-4-chloro-5-fluorophenol.

Objective: To synthesize this compound via catalytic hydrogenation.

Materials:

-

2-nitro-4-chloro-5-fluorophenol (starting material)

-

Palladium on carbon (10% Pd/C) catalyst

-

Ethyl acetate or Ethanol (solvent)

-

Hydrogen gas (H₂) source

-

Celite or a similar filtration aid

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the starting material, 2-nitro-4-chloro-5-nitrophenol, in a suitable solvent such as ethyl acetate or ethanol in a reaction flask designed for hydrogenation.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The mixture will be a slurry.

-

Hydrogenation: Place the reaction flask under a hydrogen atmosphere (typically using a balloon or a Parr shaker apparatus at a controlled pressure, e.g., 30-50 psi).[9]

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This process can take several hours.

-

Filtration: Once the reaction is complete, purge the hydrogen gas from the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[9][10] Wash the Celite pad with additional solvent to ensure all product is collected.

-

Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[9]

-

Purification: If necessary, purify the crude product further by recrystallization or column chromatography to obtain the final product of high purity.

Physicochemical Property Determination

Objective: To determine the key physicochemical properties of the synthesized compound.

-

Melting Point Determination:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The temperature is raised slowly (1-2°C per minute) near the expected melting point.

-

The range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid turns to a clear liquid is recorded.

-

-

Solubility Assessment:

-

To a known volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, DMSO), add small, pre-weighed portions of the compound at a constant temperature.

-

Stir or vortex the mixture after each addition until the solid is fully dissolved.

-

The point at which no more solid dissolves and remains in suspension determines the saturation point. Solubility is expressed in mg/mL or g/L.

-

-

Spectroscopic Analysis:

-

NMR Spectroscopy (¹H, ¹³C): Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Run ¹H and ¹³C NMR spectra to confirm the chemical structure, determine purity, and assign proton and carbon signals.

-

Infrared (IR) Spectroscopy: Analyze a solid sample (e.g., using a KBr pellet or an ATR accessory) to identify characteristic functional group vibrations, such as O-H, N-H, C-F, and C-Cl bonds.

-

Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight of the compound and analyze its fragmentation pattern, further confirming its identity.

-

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of synthesizing and characterizing this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Amino-4-chloro-5-fluoro-phenol | 303181-72-8 [sigmaaldrich.com]

- 3. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL [chemicalsafety.ilo.org]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. embibe.com [embibe.com]

- 7. Physical And Chemical Properties Of Phenols, Important Topics For JEE Chemistry 2024 [pw.live]

- 8. 5-Amino-2-chloro-4-fluorophenol CAS#: 84478-72-8 [m.chemicalbook.com]

- 9. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

IUPAC name and structure of 2-Amino-4-chloro-5-fluorophenol

An In-depth Technical Guide to 2-Amino-4-chloro-5-fluorophenol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, targeted at researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a halogenated aminophenol derivative. Its chemical structure and fundamental properties are crucial for its application in chemical synthesis and material science.

IUPAC Name: this compound

Chemical Structure:

Molecular Structure of this compound.

Physicochemical and Computational Data

The following table summarizes the key physicochemical and computational properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 303181-72-8 | [1] |

| Molecular Formula | C₆H₅ClFNO | [1] |

| Molecular Weight | 161.56 g/mol | [1] |

| Appearance | Brown Solid | |

| Purity | ≥97% | [1] |

| Storage Temperature | 0-8°C | [1] |

| SMILES | OC1=CC(F)=C(Cl)C=C1N | [1] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [1] |

| logP (octanol-water partition coefficient) | 1.7669 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A likely precursor for the synthesis of this compound is 4-chloro-3-fluorophenol. The synthesis would likely proceed via the following steps:

-

Nitration: Introduction of a nitro group (-NO₂) ortho to the hydroxyl group of 4-chloro-3-fluorophenol. This is typically achieved using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.

-

Reduction: Conversion of the nitro group to an amino group (-NH₂). This reduction can be carried out using various reducing agents, such as iron powder in acidic medium, catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst), or other reducing agents like tin(II) chloride.

The following diagram illustrates this proposed synthetic workflow.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-4-chloro-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of 2-Amino-4-chloro-5-fluorophenol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound in public literature, this guide summarizes known physicochemical properties and provides detailed, adaptable methodologies based on international guidelines for thorough characterization. The included experimental workflows and potential metabolic pathways are designed to guide researchers in establishing a robust understanding of this compound's behavior, crucial for its application in drug development and manufacturing.

Introduction

This compound is a substituted aromatic amine of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring amino, chloro, fluoro, and hydroxyl groups, imparts specific chemical properties that are leveraged in the synthesis of complex pharmaceutical agents. A thorough understanding of its solubility and stability is paramount for consistent reaction kinetics, formulation development, and ensuring the safety and efficacy of final drug products. This guide aims to provide a foundational understanding of these critical parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFNO | ChemScene[1] |

| Molecular Weight | 161.56 g/mol | ChemScene[1] |

| Appearance | Brown Solid | Sigma-Aldrich[2] |

| Purity | ≥97% | ChemScene[1] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | ChemScene[1], Sigma-Aldrich[2] |

Solubility Profile

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on the known solubility of structurally similar compounds and general principles of organic chemistry, a qualitative and predicted solubility profile can be inferred. The presence of both a polar hydroxyl and an amino group, along with a halogenated aromatic ring, suggests a degree of solubility in both polar and non-polar organic solvents.

Table 2: Qualitative and Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale / Notes |

| Water | Slightly Soluble | The polar hydroxyl and amino groups can form hydrogen bonds with water, but the hydrophobic chlorinated and fluorinated benzene ring will limit aqueous solubility. The pH will significantly influence solubility; protonation of the amino group in acidic conditions should increase solubility. |

| Methanol | Slightly Soluble to Soluble | Methanol is a polar protic solvent capable of hydrogen bonding with the solute. A related isomer, 5-Amino-2-chloro-4-fluorophenol, is reported to be slightly soluble in methanol.[3] |

| Ethanol | Slightly Soluble to Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capacity should facilitate dissolution. |

| Acetone | Soluble | Acetone is a polar aprotic solvent that should effectively solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. A related isomer, 2-amino-5-fluorophenol, has a reported solubility of 2.2 mg/mL in DMSO.[4] |

| Chloroform | Slightly Soluble | Chloroform is a non-polar solvent. The aromatic ring and halogen substituents may allow for some interaction, but overall solubility is expected to be limited. A related isomer, 5-Amino-2-chloro-4-fluorophenol, is reported to be slightly soluble in chloroform.[3] |

Stability Profile

The recommended storage conditions of 2-8 °C in a dry, sealed environment strongly suggest that this compound is susceptible to degradation under ambient conditions.[1][2] Phenolic and amino-substituted aromatic compounds are known to be sensitive to oxidation, light, and heat.

Table 3: Potential Stability Concerns for this compound

| Condition | Potential for Degradation | Rationale and Potential Degradation Products |

| Elevated Temperature | High | Thermal decomposition of aminophenols can lead to polymerization and the formation of colored degradation products. The recommended refrigerated storage supports this. |

| Light Exposure | High | Phenolic compounds are often photosensitive and can undergo photo-oxidation, leading to the formation of quinone-like structures and other colored impurities. |

| Oxidation (Air) | High | The electron-rich aromatic ring, activated by the amino and hydroxyl groups, is susceptible to oxidation. This can lead to the formation of iminoquinones and polymeric materials. |

| pH (Aqueous Solutions) | pH-dependent | Stability is expected to be optimal in slightly acidic to neutral conditions. In alkaline conditions, the phenoxide anion is more susceptible to oxidation. In strongly acidic conditions, hydrolysis of the amino group is possible, though less likely. |

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, standardized experimental protocols are essential. The following sections detail methodologies based on the Organization for Economic Co-operation and Development (OECD) and International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.

Protocol for Solubility Determination (Adapted from OECD Guideline 105)

This protocol outlines the flask method, suitable for substances with solubility above 10⁻² g/L.[5][6]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add a small, known amount of the compound to a known volume of the solvent at the test temperature. Visually observe for dissolution. If it dissolves completely, add more solute until saturation is observed. This helps in determining the appropriate amount for the definitive test.

-

Definitive Test: a. Add an excess amount of this compound (as determined from the preliminary test) to a flask containing a known volume of the solvent. b. Stopper the flask and place it in a constant temperature bath (e.g., 25 °C ± 0.5 °C). c. Stir the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration in solution does not change significantly between time points). d. After equilibrium is reached, stop stirring and allow the undissolved material to settle for at least 24 hours at the test temperature. e. Carefully take an aliquot of the clear supernatant. To ensure no solid particles are transferred, centrifugation or filtration should be employed. f. Dilute the aliquot with a suitable solvent if necessary and analyze the concentration of this compound using a validated analytical method.

-

Analysis: The solubility is reported in units of mass per volume (e.g., g/L or mg/mL). The experiment should be performed in triplicate for each solvent.

Caption: Experimental workflow for solubility determination using the flask method.

Protocol for Stability Testing (Adapted from ICH Guideline Q1A(R2))

This protocol outlines a comprehensive stability study to evaluate the effects of temperature, humidity, and light on this compound.[7][8]

Objective: To establish a re-test period for this compound by assessing its stability under various environmental conditions.

Materials:

-

At least three primary batches of this compound.

-

Appropriate containers that mimic the proposed storage containers.

-

Calibrated stability chambers capable of controlling temperature and humidity.

-

A photostability chamber meeting ICH Q1B requirements.

-

A validated stability-indicating analytical method (e.g., HPLC-UV) capable of separating the intact compound from its degradation products.

Procedure:

-

Stress Testing (Forced Degradation):

-

Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60 °C) and monitor for degradation over time.

-

Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature and monitor for degradation.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80 °C) and monitor for degradation.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

The purpose of stress testing is to identify potential degradation products and to demonstrate that the analytical method is stability-indicating.

-

-

Formal Stability Studies:

-

Store samples of at least three batches of this compound under the long-term and accelerated storage conditions specified in Table 4.

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analyze the samples for appearance, assay of the active substance, and levels of degradation products using the validated stability-indicating method.

-

Table 4: Storage Conditions for Formal Stability Studies (ICH Q1A)

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

*RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during accelerated testing.

Caption: Workflow for a comprehensive stability study of this compound.

Potential Metabolic Pathway

While no specific metabolic pathways for this compound have been documented, the microbial degradation of the structurally similar compound 2-chloro-4-aminophenol has been studied.[9] This provides a basis for a putative metabolic pathway relevant to environmental fate and toxicology, which are important considerations in drug development. The proposed pathway involves initial deamination followed by dehalogenation and subsequent ring cleavage.

Caption: A putative metabolic degradation pathway for this compound.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While specific quantitative data is limited, the provided qualitative assessments and detailed experimental protocols based on international guidelines offer a robust framework for researchers, scientists, and drug development professionals to thoroughly characterize this important pharmaceutical intermediate. The successful application of these methodologies will enable a deeper understanding of the compound's behavior, facilitating its effective use in synthesis, formulation, and regulatory submissions. It is strongly recommended that comprehensive experimental studies, as outlined in this guide, be conducted to generate specific data for this compound.

References

- 1. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 5-Amino-2-chloro-4-fluorophenol CAS#: 84478-72-8 [m.chemicalbook.com]

- 4. 2-Amino-5-Fluorophenol | TargetMol [targetmol.com]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 6. filab.fr [filab.fr]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a multi-step synthetic pathway for the preparation of 2-Amino-4-chloro-5-fluorophenol, a valuable intermediate in pharmaceutical and chemical research, starting from the readily available precursor, p-fluoroaniline. The described methodology is based on established organic transformations, with each step detailed to provide a comprehensive protocol for laboratory implementation.

I. Executive Summary

The synthesis of this compound from p-fluoroaniline is a multi-step process that involves the strategic introduction of chloro, nitro, and hydroxyl functional groups onto the aromatic ring, followed by the reduction of the nitro group. The key stages of this synthesis are:

-

Protection of the Amino Group: Acetylation of p-fluoroaniline to shield the reactive amino group and direct subsequent electrophilic aromatic substitution.

-

Regioselective Chlorination: Introduction of a chlorine atom at the ortho-position to the acetamido group.

-

Deprotection: Hydrolysis of the acetamido group to reveal the free amine.

-

Regioselective Nitration: Introduction of a nitro group directed by the existing substituents.

-

Hydroxylation via Diazotization: Conversion of the amino group to a hydroxyl group through a Sandmeyer-type reaction.

-

Reduction of the Nitro Group: Selective reduction of the nitro group to yield the final aminophenol product.

This guide provides detailed experimental protocols for each of these transformations, along with tabulated quantitative data for yields and reaction conditions to facilitate reproducibility.

II. Synthetic Pathway Overview

The overall synthetic route from p-fluoroaniline to this compound is depicted in the following workflow diagram.

Figure 1: Overall synthetic workflow for this compound.

III. Experimental Protocols

Step 1: Synthesis of 4-Fluoroacetanilide (Acetylation)

This initial step protects the amino group of p-fluoroaniline to prevent side reactions in subsequent steps and to control the regioselectivity of the chlorination reaction.

Methodology:

-

In a suitable reaction vessel, cool p-fluoroaniline (1.0 eq) in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into cold water with vigorous stirring to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

| Parameter | Value | Reference |

| Reactants | p-Fluoroaniline, Acetic Anhydride | General Procedure |

| Solvent | None (Neat) | General Procedure |

| Temperature | 0-10 °C, then Room Temperature | General Procedure |

| Reaction Time | 1-2 hours | General Procedure |

| Typical Yield | >95% | General Procedure |

Step 2: Synthesis of 2-Chloro-4-fluoroacetanilide (Chlorination)

The acetamido group directs the electrophilic chlorination to the ortho position, as the para position is blocked by the fluorine atom.

Methodology:

-

Dissolve 4-fluoroacetanilide (1.0 eq) in a suitable solvent such as acetic acid.

-

Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 eq), to the solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into cold water.

-

Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-chloro-4-fluoroacetanilide.

| Parameter | Value | Reference |

| Reactants | 4-Fluoroacetanilide, N-Chlorosuccinimide | General Procedure |

| Solvent | Acetic Acid | General Procedure |

| Temperature | 50-60 °C | General Procedure |

| Reaction Time | 2-4 hours | General Procedure |

| Typical Yield | 80-90% | General Procedure |

Step 3: Synthesis of 2-Chloro-4-fluoroaniline (Deacetylation)

The protecting acetyl group is removed by acid or base-catalyzed hydrolysis to regenerate the free amino group.

Methodology:

-

Suspend 2-chloro-4-fluoroacetanilide (1.0 eq) in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

If using acid, cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to a pH of 7-8. If using a base, cool the reaction mixture.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-fluoroaniline.

| Parameter | Value | Reference |

| Reactants | 2-Chloro-4-fluoroacetanilide, HCl or NaOH | General Procedure |

| Solvent | Water | General Procedure |

| Temperature | Reflux | General Procedure |

| Reaction Time | 2-4 hours | General Procedure |

| Typical Yield | >90% | General Procedure |

Step 4: Synthesis of 2-Chloro-4-fluoro-6-nitroaniline (Nitration)

The amino and chloro groups direct the incoming nitro group to the C6 position due to their combined ortho- and para-directing effects.

Methodology:

-

Dissolve 2-chloro-4-fluoroaniline (1.0 eq) in concentrated sulfuric acid at a low temperature (0-5 °C).

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

| Parameter | Value | Reference |

| Reactants | 2-Chloro-4-fluoroaniline, HNO₃, H₂SO₄ | General Procedure |

| Solvent | Sulfuric Acid | General Procedure |

| Temperature | 0-10 °C | General Procedure |

| Reaction Time | 1-3 hours | General Procedure |

| Typical Yield | 70-85% | General Procedure |

Step 5: Synthesis of 2-Chloro-4-fluoro-6-nitrophenol (Diazotization & Hydrolysis)

The amino group is converted into a diazonium salt, which is then hydrolyzed in situ to a hydroxyl group.

Methodology:

-

Suspend 2-chloro-4-fluoro-6-nitroaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) at 0-5 °C.[1]

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.[1]

-

Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.[1]

-

In a separate flask, heat an aqueous solution of sulfuric acid to boiling.[1]

-

Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will occur.[1]

-

After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-4-fluoro-6-nitrophenol.

| Parameter | Value | Reference |

| Reactants | 2-Chloro-4-fluoro-6-nitroaniline, NaNO₂, H₂SO₄ | [1] |

| Solvent | Water | [1] |

| Temperature | 0-5 °C (Diazotization), Boiling (Hydrolysis) | [1] |

| Reaction Time | 1-2 hours | [1] |

| Typical Yield | 75-85% | [1] |

Step 6: Synthesis of this compound (Reduction)

The final step involves the selective reduction of the nitro group to an amino group. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.

Methodology using Tin(II) Chloride:

-

Dissolve 2-chloro-4-fluoro-6-nitrophenol (1.0 eq) in a suitable solvent such as ethanol or concentrated hydrochloric acid.[2]

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.[2]

-

Heat the reaction mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully neutralize it with a strong base (e.g., concentrated NaOH solution) until the tin salts precipitate.

-

Filter the mixture to remove the tin salts and extract the filtrate with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain the crude product. Purification can be achieved by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Reactants | 2-Chloro-4-fluoro-6-nitrophenol, SnCl₂·2H₂O | [2] |

| Solvent | Ethanol or Concentrated HCl | [2] |

| Temperature | Reflux | [2] |

| Reaction Time | 1-3 hours | [2] |

| Typical Yield | 80-95% | [2] |

Methodology using Catalytic Hydrogenation:

-

Dissolve 2-chloro-4-fluoro-6-nitrophenol (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C) (e.g., 5-10 mol%).

-

Place the reaction mixture in a hydrogenation apparatus and apply a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product.

| Parameter | Value | Reference |

| Reactants | 2-Chloro-4-fluoro-6-nitrophenol, H₂ | General Procedure |

| Catalyst | Palladium on Carbon (Pd/C) | General Procedure |

| Solvent | Ethanol or Ethyl Acetate | General Procedure |

| Temperature | Room Temperature | General Procedure |

| Pressure | 1-3 atm | General Procedure |

| Typical Yield | >95% | General Procedure |

IV. Logical Relationships in Synthesis

The sequence of reactions is critical to achieve the desired regiochemistry. The following diagram illustrates the directing effects of the substituents at each key step.

Figure 2: Regiochemical control in the chlorination and nitration steps.

V. Conclusion

The synthesis of this compound from p-fluoroaniline can be successfully achieved through a logical and well-precedented multi-step synthetic sequence. Careful control of reaction conditions, particularly during the electrophilic substitution and diazotization steps, is crucial for obtaining the desired product in good yield and purity. The protocols provided in this guide serve as a comprehensive resource for researchers and professionals in the field of synthetic organic chemistry.

Disclaimer: The experimental procedures described in this document are intended for use by qualified individuals trained in chemical synthesis. Appropriate safety precautions should be taken at all times.

References

Spectroscopic and Analytical Profile of 2-Amino-4-chloro-5-fluorophenol: A Technical Overview

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing available data on 2-Amino-4-chloro-5-fluorophenol. Due to the limited availability of direct spectroscopic data (NMR, IR, MS) for this compound in the public domain, this document presents a summary of its basic properties alongside a comparative analysis of closely related analogs. This information is intended to offer referential insights for researchers working with this and similar chemical entities.

Compound Identification

Table 1: General Information for this compound

| Property | Value | Source |

| CAS Number | 303181-72-8 | ChemScene |

| Molecular Formula | C₆H₅ClFNO | ChemScene |

| Molecular Weight | 161.56 g/mol | ChemScene |

| IUPAC Name | This compound | Sigma-Aldrich |

| Synonyms | 2-Amino-4-chloro-5-fluoro-phenol | ChemScene |

| Physical Form | Brown Solid | Sigma-Aldrich |

| Purity | ≥97% | ChemScene |

| Storage | Sealed in dry, 2-8℃ | ChemScene |

Spectroscopic Data of Analogous Compounds

Spectroscopic Data for 5-Amino-2-chloro-4-fluorophenol

A structural isomer of the target compound, 5-Amino-2-chloro-4-fluorophenol, has some available spectral information.

Table 2: Available Spectroscopic Data for 5-Amino-2-chloro-4-fluorophenol (CAS: 84478-72-8)

| Data Type | Instrument/Technique | Details | Source |

| FTIR Spectrum | Bruker IFS 85 | Technique: KBr-Pellet | PubChem |

Spectroscopic Data for 2-Amino-4-chlorophenol

This compound lacks the fluorine substituent but shares the same aminophenol core with chlorine at the 4-position.

Table 3: Available Spectroscopic Data for 2-Amino-4-chlorophenol (CAS: 95-85-2)

| Data Type | Details | Source |

| ¹H NMR | Spectrum available | ChemicalBook |

| IR | Spectrum available | ChemicalBook |

| MS | Spectrum available | ChemicalBook |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound have not been found in the reviewed literature. However, standard analytical chemistry methodologies would be employed for its characterization.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra would be acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H. Data processing would involve Fourier transformation and phase correction.

General Protocol for Infrared (IR) Spectroscopy

The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet would be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. The spectrum would be recorded over the standard range of 4000-400 cm⁻¹.

General Protocol for Mass Spectrometry (MS)

Mass spectral data would typically be acquired using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI). The sample would be introduced, ionized, and the mass-to-charge ratio of the resulting ions would be measured.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

Caption: Workflow for Synthesis and Characterization.

Disclaimer: The spectroscopic data presented in this document is for analogous compounds and not for this compound itself. This information should be used for reference and comparison purposes only. Researchers are advised to obtain and verify experimental data for the specific compound of interest. No signaling pathway information was identified for this compound in the conducted search.

Potential Biological Activities of 2-Amino-4-chloro-5-fluorophenol: A Technical Guide

Disclaimer: Limited direct biological data is available for 2-Amino-4-chloro-5-fluorophenol. This guide synthesizes information from structurally related compounds, primarily 2-amino-4-chlorophenol and other halogenated aminophenols, to infer potential biological activities, relevant experimental protocols, and associated signaling pathways. The findings attributed to related compounds should be interpreted with caution and serve as a basis for future research on this compound.

Introduction

This compound is a halogenated aromatic amine and a phenol derivative. Its structural similarity to compounds with known biological activities suggests a potential for a range of interactions at the cellular and molecular level. This technical guide provides an in-depth overview of these potential activities, drawing from studies on analogous compounds. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological and toxicological profiling of this and similar molecules.

Potential Biological Activities

Based on the activities of structurally related compounds, this compound may exhibit the following biological effects:

-

Genotoxicity and Carcinogenicity: The related compound, 2-amino-4-chlorophenol, has demonstrated genotoxic and carcinogenic properties in various studies.

-

Nephrotoxicity: Aminophenol derivatives have been shown to induce kidney damage.

-

Pro-oxidant Activity: Certain aminophenols can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).

-

Antimicrobial Activity: Halogenated phenols are known to possess antimicrobial and antibiofilm properties.

-

Enzyme Inhibition: Phenolic compounds are recognized as inhibitors of various enzymes, which could translate to therapeutic potential.

Data Presentation: Biological Activities of Structurally Related Compounds

The following table summarizes quantitative data from studies on compounds structurally similar to this compound.

| Compound | Biological Activity | Species/System | Dosage/Concentration | Outcome |

| 2-Amino-4-chlorophenol | Carcinogenicity | F344 Rats (male) | 8000 ppm in diet (2 years) | Increased incidence of transitional cell carcinomas in the urinary bladder.[1][2] |

| F344 Rats (male & female) | 8000 ppm in diet (2 years) | Increased incidence of squamous cell papillomas and carcinomas in the forestomach.[1][2] | ||

| B6D2F1 Mice (male) | 3200 ppm in diet (2 years) | Increased incidence of squamous cell papillomas in the forestomach.[3] | ||

| p-Aminophenol | Nephrotoxicity | Fischer 344 Rats | 367-920 µmol/kg | Necrosis of the pars recta of the proximal tubule.[4] |

| 4-Amino-3-S-glutathionylphenol | Nephrotoxicity | Fischer 344 Rats | 92-920 µmol/kg | Dose-dependent necrosis of the proximal tubular epithelium.[4] |

Experimental Protocols

Detailed methodologies for key experiments cited or relevant to the potential biological activities are provided below.

Genotoxicity Assays

This test is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Procedure:

-

Prepare overnight cultures of the bacterial tester strains.

-

The test compound is dissolved in a suitable solvent (e.g., DMSO).

-

In the plate incorporation method, the test compound, bacterial culture, and molten top agar (with trace amounts of histidine or tryptophan) are mixed and poured onto minimal glucose agar plates. For tests requiring metabolic activation, a liver homogenate (S9 fraction) is included in the mixture.

-

Plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

A dose-dependent and significant increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.[5][6]

-

This assay evaluates the potential of a test compound to induce structural chromosomal abnormalities in cultured mammalian cells.

-

Test System: Chinese Hamster Lung (CHL) cells or human peripheral blood lymphocytes.[7][8]

-

Procedure:

-

Cell cultures are exposed to at least three analyzable concentrations of the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix), and for a longer duration (e.g., 24 hours) without S9 mix.

-

After treatment, cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.

-

Cells are harvested, treated with a hypotonic solution, and fixed.

-

Chromosome preparations are made on microscope slides and stained.

-

Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a clastogenic effect.[7][8][9]

-

Cytotoxicity Assay

This colorimetric assay quantitatively measures cytotoxicity by detecting the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

-

Principle: Released LDH in the culture supernatant catalyzes the conversion of a tetrazolium salt into a red formazan product, which can be measured spectrophotometrically. The amount of color formed is proportional to the number of lysed cells.[10][11]

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of the test compound and appropriate controls (vehicle control, positive control for maximum LDH release).

-

Incubate for the desired exposure time.

-

Transfer an aliquot of the cell culture supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well.

-

Incubate at room temperature, protected from light, for approximately 30 minutes.

-

Add a stop solution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to the controls.[10][12][13]

-

Enzyme Inhibition Assays

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can be relevant for the management of type 2 diabetes.

-

Principle: The assay measures the inhibition of the enzymatic hydrolysis of a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase. The product, p-nitrophenol, is a yellow compound that can be quantified spectrophotometrically.

-

Procedure:

-

In a 96-well plate, add the test compound at various concentrations, α-glucosidase enzyme solution, and a phosphate buffer (pH 6.5-7.0).

-

Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the substrate (pNPG).

-

Incubate for a defined time.

-

Stop the reaction by adding a solution like sodium carbonate.

-

Measure the absorbance of the p-nitrophenol produced at 405 nm.

-

Acarbose is commonly used as a positive control.

-

Calculate the percentage of inhibition and the IC50 value.[14][15][16][17]

-

This assay determines the ability of a compound to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

-

Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by EGFR. This can be detected using various methods, including radiometric assays with ³²P-ATP or luminescent assays that quantify the amount of ADP produced.

-

Procedure (Luminescent ADP-Glo™ Kinase Assay):

-

In a 384-well plate, incubate the EGFR enzyme with the test compound at various concentrations for a set period (e.g., 30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a substrate/ATP mixture.

-

Incubate for 60 minutes at room temperature.

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a microplate reader.

-

The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. A decrease in signal indicates inhibition.[18][19]

-

Signaling Pathways and Mechanisms of Action

Carcinogenicity

While the precise signaling pathways for 2-amino-4-chlorophenol-induced carcinogenicity are not fully elucidated, the development of tumors in the forestomach and urinary bladder of rats suggests mechanisms involving chronic irritation, cell proliferation, and genotoxic events. The induction of hyperplasia often precedes the development of tumors.

Nephrotoxicity

The nephrotoxicity of aminophenols is thought to involve metabolic activation to reactive intermediates that can deplete cellular antioxidants and damage renal cells.

-

Metabolic Activation: p-Aminophenol can be oxidized to a reactive quinoneimine intermediate.

-

Glutathione Conjugation: This reactive intermediate can be detoxified by conjugation with glutathione (GSH). However, the resulting GSH conjugate can be further processed by enzymes like γ-glutamyl transpeptidase and dipeptidases in the kidney to form a cysteine conjugate, which can then be a substrate for β-lyase, leading to the formation of a reactive thiol that causes cellular damage.[4][20][21]

-

Oxidative Stress: The reactive intermediates can also undergo redox cycling, generating reactive oxygen species (ROS) that contribute to oxidative stress and cellular injury.[22]

Potential Anticancer Activity via EGFR Inhibition

Derivatives of aminophenols could potentially act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a crucial role in cell proliferation and survival. Overactivation of EGFR is common in many cancers.

-

EGFR Signaling: Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation, survival, and angiogenesis.[23][24][25]

-

Inhibition: Small molecule tyrosine kinase inhibitors (TKIs) can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.

Conclusion

While direct experimental data on the biological activities of this compound are scarce, the available information on structurally similar compounds provides a valuable framework for predicting its potential toxicological and pharmacological properties. The evidence points towards possible genotoxicity, carcinogenicity, and nephrotoxicity, warranting careful handling and further investigation. Conversely, the potential for antimicrobial activity and enzyme inhibition, particularly of therapeutically relevant targets like EGFR, suggests that derivatives of this compound could be explored for drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for designing and conducting future research to elucidate the specific biological profile of this compound.

References

- 1. Oral carcinogenicity and toxicity of 2-amino-4-chlorophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]

- 3. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]

- 4. Nephrotoxicity of 4-aminophenol glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. xenometrix.ch [xenometrix.ch]

- 6. enamine.net [enamine.net]

- 7. Chromosome aberration test in Chinese hamster lung (CHL) cells [bio-protocol.org]

- 8. criver.com [criver.com]

- 9. Chromosomal aberration tests in vitro: problems with protocol design and interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. LDH cytotoxicity assay [protocols.io]

- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medic.upm.edu.my [medic.upm.edu.my]

- 15. Phenolic Profile, Inhibition of α-Amylase and α-Glucosidase Enzymes, and Antioxidant Properties of Solanum elaeagnifolium Cav. (Solanaceae): In Vitro and In Silico Investigations [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]

- 19. promega.com.cn [promega.com.cn]

- 20. tandfonline.com [tandfonline.com]

- 21. p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The role of free radicals in p-aminophenol-induced nephrotoxicity: does reduced glutathione have a protective effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]

- 25. mdpi.com [mdpi.com]

A Comprehensive Review of 2-Amino-4-chloro-5-fluorophenol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminophenols are a versatile class of aromatic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and dyes. Their inherent biological activity, coupled with the ability to readily undergo further chemical modifications, makes them attractive scaffolds in drug discovery and development. Among these, 2-Amino-4-chloro-5-fluorophenol and its analogs have garnered interest due to their potential as intermediates in the synthesis of bioactive molecules. This technical guide provides a comprehensive literature review of the synthesis, chemical properties, and biological activities of this compound and a range of its structural analogs. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant chemical and biological pathways.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs typically involves multi-step reaction sequences, starting from readily available precursors. The introduction of chloro and fluoro substituents, along with the amino and hydroxyl groups, on the benzene ring requires strategic synthetic planning to control regioselectivity.

A plausible synthetic pathway for this compound can be extrapolated from the synthesis of its close analog, 5-amino-2-chloro-4-fluorophenol. This process often begins with the nitration of a suitably substituted chlorofluorophenol, followed by the reduction of the nitro group to an amine.

A general synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for aminophenol analogs.

Experimental Protocols

Detailed experimental protocols for the synthesis of key analogs are provided below, based on procedures reported in the literature.

Synthesis of 2-Amino-5-fluorophenol from 2,4-difluoroaniline [1]

-

Reaction Setup: In a reaction vessel, combine 2,4-difluoroaniline, water, and potassium hydroxide. The temperature will spontaneously rise to 50-80°C.

-

Reaction: Maintain the temperature at 50-80°C for approximately 4-5 hours.

-

Monitoring: After the initial reaction period, continue to keep the mixture warm for an additional 60 minutes. Take a sample to check the concentration of the starting material, 2,4-difluoroaniline, which should be less than 0.5%.

-

Work-up: Once the reaction is complete, add a specific amount of hydrochloric acid.

-

Isolation: Heat the mixture to induce steam distillation, which will cause the product and water to evaporate together.

-

Final Product: After distillation, 2-Amino-5-fluorophenol is obtained.

Synthesis of 2-Amino-4-chlorophenol by Reduction of 4-chloro-2-nitrophenol [2]

-

Reaction Setup: Charge a reaction flask with 50 grams of finely powdered cast iron shavings, 200 ml of water, and 25 ml of 2 N hydrochloric acid. Heat the mixture in a boiling water bath.

-

Addition of Starting Material: While stirring vigorously, add 34.7 grams (0.2 mole) of 4-chloro-2-nitrophenol over a period of 1 to 1.5 hours.

-

Reaction Completion: Continue stirring and heating for at least 30 minutes more. The reduction is considered complete when no more 4-chloro-2-nitrophenol is observed distilling into the condenser and its characteristic odor is no longer present. A simple test on filter paper with a few drops of the reaction mixture should result in an almost colorless spot that does not turn yellow upon treatment with sodium hydroxide.

-

Work-up: Treat the reaction mixture with 25 ml of 2 N sodium carbonate solution to precipitate the dissolved iron, followed by 25 ml of sodium hydroxide solution to dissolve the 2-amino-4-chlorophenol product.

-

Filtration: Filter the iron sludge while hot and wash it thoroughly with hot water.

-

Precipitation: While the filtrate is still warm, add enough concentrated hydrochloric acid (approximately 25-28 ml) to achieve a faintly acidic reaction to litmus paper. Neutralize the slight excess of acid by adding a few drops of concentrated sodium acetate solution.

-

Crystallization and Isolation: The product will begin to precipitate as glittering plates, even in the warm solution. Cool the mixture and add salt to complete the precipitation. Allow the mixture to stand overnight. Collect the solid product by suction filtration, wash it first with a 15% salt solution and then with water, and finally dry it in a steam-heated drying oven. The expected yield is approximately 26 grams (90% of the theoretical amount).

Synthesis of 5-Amino-2-chloro-4-fluorophenol via Hydrolysis [3]

A patented method describes the synthesis of 5-amino-2-chloro-4-fluorophenol by hydrolyzing (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate.

-

Reaction Setup: In a 2-liter four-necked flask, charge 784.0 g of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate and 2.0 g of water.

-

Hydrolysis: Add 539.2 g of 23% sodium hydroxide solution dropwise over 3 hours, maintaining the temperature between 40 to 45°C.

-

Aging: After the addition is complete, age the mixture for another 3 hours.

-

Acidification and Isolation: Following the reaction, add approximately 303 g of concentrated hydrochloric acid to the reaction solution to precipitate the target substance. The product is then filtered, washed with water, and dried.

Biological Activities and Quantitative Data

Anticancer Activity

Several studies have demonstrated the potential of aminophenol derivatives as anticancer agents. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of cell proliferation.

Table 1: Anticancer Activity of Aminophenol Analogs

| Compound/Analog | Cell Line(s) | Activity Type | IC50/GI50 (µM) | Reference |

| p-Dodecylaminophenol | MCF-7, MCF-7/Adr(R) (Breast Cancer), DU-145 (Prostate Cancer), HL60 (Leukemia) | Cell Growth Inhibition | Potent, concentration-dependent | [4] |

| p-Decylaminophenol | MCF-7, MCF-7/Adr(R) (Breast Cancer), DU-145 (Prostate Cancer), HL60 (Leukemia) | Cell Growth Inhibition | Potent, concentration-dependent | [4] |

| N-(4-hydroxyphenyl)dodecananamide | MCF-7, MCF-7/Adr(R), DU-145, HL60 | Cell Growth Inhibition | Weak | [4] |

| N-(4-hydroxyphenyl)decananamide | MCF-7, MCF-7/Adr(R), DU-145, HL60 | Cell Growth Inhibition | Weak | [4] |

| Fluorinated thiazolo[4,5-d]pyrimidines | Various human tumor cell lines | Anticancer | Active in NCI-60 screen | [5] |

| Cinnamide-Fluorinated Compounds | HepG2 (Liver Cancer) | Cytotoxic | IC50 = 4.23 µM (for derivative 6) | [6] |

Antimicrobial Activity

Halogenated phenols and their derivatives have been investigated for their antimicrobial properties. The presence of halogen atoms on the aromatic ring is often associated with enhanced antimicrobial efficacy.

Table 2: Antimicrobial Activity of Aminophenol Analogs and Related Compounds

| Compound/Analog | Microbial Strain(s) | Activity Type | MIC (µg/mL) | Reference |

| N-{2-(4-chlorophenyl) acetyl} amino alcohols | K. aerogenes, E. coli, S. aureus, P. desmolyticum, A. flavus, C. albicans | Antibacterial & Antifungal | Moderate activity | [7] |

| 5-Aminoquinoline and 3-aminophenol derivatives | Various microbial strains | Antimicrobial | Good activity for some derivatives | [8] |

| Amino and Acetamidoaurones | B. subtilis, S. aureus, E. coli, P. aeruginosa, M. smegmatis, C. albicans | Antimicrobial | MIC as low as 0.78 µM for some derivatives | [9] |

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound have not been elucidated. However, studies on related aminophenol structures provide insights into their potential modes of action.

One of the proposed mechanisms for the anticancer activity of some aminophenol analogs is the induction of apoptosis. For instance, p-dodecylaminophenol and p-decylaminophenol have been shown to induce apoptosis in HL60 leukemia cells in a manner dependent on the length of their alkyl chain.[4] This suggests an interaction with cellular membranes or specific protein targets that trigger the apoptotic cascade.

The following diagram illustrates a simplified, hypothetical pathway for apoptosis induction by an aminophenol analog.

Caption: Hypothetical apoptosis induction pathway.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study for this compound is not available, general trends can be observed from the data on its analogs:

-

Anticancer Activity: For p-alkylaminophenols, the length of the alkyl chain appears to be a critical determinant of anticancer activity, with longer chains like dodecyl and decyl showing greater potency than shorter chains.[4] In contrast, acylated aminophenols (p-acylaminophenols) exhibit significantly weaker activity, suggesting that the nature of the substituent on the amino group is crucial.[4]

-

Antimicrobial Activity: The presence of halogen atoms on the aromatic ring is a common feature in many antimicrobial phenols. The specific type and position of the halogen can significantly influence the activity spectrum and potency.

Conclusion and Future Directions

This compound and its analogs represent a class of compounds with significant potential for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This review has summarized the available literature on their synthesis and biological activities, highlighting key quantitative data and experimental protocols.

A significant gap in the current knowledge is the lack of specific biological data and mechanistic studies for this compound itself. Future research should focus on:

-

The development and optimization of a robust and scalable synthetic route for this compound.

-

A comprehensive in vitro and in vivo evaluation of the anticancer and antimicrobial activities of this compound to determine its specific potency and spectrum of action.

-

Elucidation of the molecular mechanisms of action and identification of the specific cellular targets and signaling pathways modulated by this compound.

-

Systematic structure-activity relationship studies to guide the design and synthesis of more potent and selective analogs.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be explored, potentially leading to the discovery of novel drug candidates for a range of diseases.

References

- 1. Page loading... [guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. JPH05286912A - Method for producing aminophenol derivative - Google Patents [patents.google.com]

- 4. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro evaluation of the anticancer activity of novel fluorinated thiazolo[4, 5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis Characterization And Antimicrobial Activities Studies Of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived From Α-Amino Acids [imsear.searo.who.int]

- 8. Synthesis and antimicrobial activity of 5-aminoquinoline and 3-aminophenol derivatives | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety, Handling, and Disposal of 2-Amino-4-chloro-5-fluorophenol

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides a comprehensive overview of the safety protocols, handling procedures, and disposal methods for 2-Amino-4-chloro-5-fluorophenol (CAS No. 303181-72-8), a compound used in various chemical syntheses.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClFNO | [1] |

| Molecular Weight | 161.56 g/mol | [1] |

| Appearance | Brown Solid | [2] |

| Purity | ≥95% | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1][2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table outlines its hazard classifications. A related compound, 2-amino-4-chlorophenol, is suspected of causing cancer.[3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | Harmful if inhaled |

| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation |

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as needed to prevent skin contact. |

| Respiratory Protection | A NIOSH/MSHA approved respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced. Use a dust mask type N95 (US) or equivalent. |

Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Recommended storage temperature is between 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5]

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[3][6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation.[4][6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust. Ventilate the area after clean-up is complete.[3][4][6]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. It may be necessary to contain and dispose of this chemical as a hazardous waste.[6] Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

Detailed experimental protocols for specific reactions involving this compound are proprietary and depend on the nature of the research. However, the general handling and safety protocols outlined in this guide should be integrated into any specific experimental workflow.

Visualizations

Safe Handling Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for safe handling of this compound.

Emergency Response Decision Tree

This diagram provides a logical flow for responding to emergencies involving this compound.

Caption: Decision tree for emergency response procedures.

References

Methodological & Application

Application Notes and Protocols: 2-Amino-4-chloro-5-fluorophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-4-chloro-5-fluorophenol, a valuable building block in the synthesis of complex organic molecules. Due to its unique substitution pattern, this compound offers opportunities for the regioselective synthesis of a variety of heterocyclic systems and other key intermediates for the pharmaceutical and agrochemical industries. While specific peer-reviewed applications for this exact molecule are limited in publicly available literature, its reactivity can be confidently inferred from the well-established chemistry of its structural isomers and related aminophenols.

Overview of Synthetic Potential